molecular formula C18H19NO3 B298909 4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide

4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide

Cat. No. B298909
M. Wt: 297.3 g/mol
InChI Key: KTDYTZPRQXQSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide, also known as MOB, is a synthetic compound that belongs to the class of N-aryl-4-oxobutanamides. MOB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of novel therapeutics. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide has also been investigated for its use in material science, particularly in the synthesis of metal-organic frameworks and coordination polymers.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation and pain. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide may also interact with various receptors and ion channels, leading to its diverse biological effects.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation and pain, and the suppression of viral replication. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide has also been shown to modulate the immune response and alter the expression of various genes involved in cell growth and differentiation. These effects are thought to be mediated through the inhibition of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide has several advantages for use in lab experiments, including its high purity and stability, its well-defined structure, and its diverse biological effects. However, 4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Careful consideration should be given to the dose and concentration of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide used in experiments to avoid potential adverse effects.

Future Directions

There are several future directions for research involving 4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide. One area of interest is the development of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide-based therapeutics for the treatment of cancer, inflammation, and viral infections. Another area of interest is the synthesis of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide-based materials for use in various applications, such as catalysis and gas storage. Further studies are also needed to elucidate the mechanism of action of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide and to explore its potential interactions with other enzymes and signaling pathways. Overall, 4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide represents a promising compound with significant potential for future research and development.

Synthesis Methods

4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 3-methylbenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through purification using column chromatography. The synthesis of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide has been optimized to achieve high yields and purity, making it a practical and efficient method for its production.

properties

Product Name

4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxobutanamide

InChI

InChI=1S/C18H19NO3/c1-13-4-3-5-15(12-13)19-18(21)11-10-17(20)14-6-8-16(22-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H,19,21)

InChI Key

KTDYTZPRQXQSDB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.